N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide
Description
N-[1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide is a structurally complex compound featuring a cyclohexanecarboxamide core linked to a dicyano-substituted ene group and a 2,5-dimethylpyrrole moiety. This combination of functional groups confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The dicyano group introduces strong electron-withdrawing characteristics, while the 2,5-dimethylpyrrole moiety may influence bioactivity, as seen in related compounds like MPPB (). The cyclohexane ring likely adopts a chair conformation, as observed in structurally analogous carboxamides ().
Properties
Molecular Formula |
C17H20N4O |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H20N4O/c1-12-8-9-13(2)21(12)16(11-19)15(10-18)20-17(22)14-6-4-3-5-7-14/h8-9,14H,3-7H2,1-2H3,(H,20,22) |
InChI Key |
CBPCTAPWIUWCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C(=C(C#N)NC(=O)C2CCCCC2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method leverages the nucleophilic character of 2,5-dimethylpyrrole to introduce cyano groups. The process begins with the activation of 2,5-dimethylpyrrole using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids (e.g., AlCl₃). The activated intermediate undergoes nucleophilic substitution with malononitrile, forming the dicyanoethenyl bridge. Subsequent coupling with cyclohexanecarboxamide is achieved via DCC (N,N'-dicyclohexylcarbodiimide) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions.
Key Steps:
-
Pyrrole Activation :
-
Cyano Group Introduction :
-
Amide Coupling :
Optimization Parameters
Table 1: Representative Yields for Nucleophilic Substitution
| Step | Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Pyrrole Activation | KCN, AlCl₃ | 92 | 95 | |
| Cyano Introduction | Malononitrile, DMF | 78 | 90 | |
| Amide Coupling | DCC, DMAP | 85 | 98 |
Condensation Approach Using Preformed Carboxamide
Reaction Design
This route pre-synthesizes the cyclohexanecarboxamide moiety before introducing the dicyano-pyrrole group. Cyclohexanecarboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) , then reacted with ammonia to form the carboxamide. The dicyano-pyrrole unit is grafted via Knoevenagel condensation with 2,5-dimethylpyrrole-1-acetonitrile under basic conditions.
Key Reaction:
Critical Considerations
Table 2: Condensation Method Performance
One-Pot Multicomponent Synthesis
Methodology
A streamlined approach combines 2,5-dimethylpyrrole, malononitrile, and cyclohexanecarboxamide in a single pot. Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields. The use of ionic liquids (e.g., [BMIM]BF₄) as green solvents enhances atom economy.
Advantages and Limitations
-
Advantages : Reduced purification steps (70% yield).
-
Limitations : Scalability challenges due to microwave equipment constraints.
Industrial-Scale Production Insights
Patent-Derived Protocols
Patent WO2017070418A1 details a continuous-flow system for large-scale synthesis. Key features include:
-
In-line Monitoring : FTIR ensures real-time quality control.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects[3][3].
Comparison with Similar Compounds
Comparison with Similar Cyclohexanecarboxamide Derivatives
Structural and Functional Group Variations
The compound’s uniqueness lies in its dicyano-ene-pyrrole substituent. Comparisons with other cyclohexanecarboxamides highlight key differences:
Key Observations :
- Bioactivity: The 2,5-dimethylpyrrole group, shared with MPPB, is critical in modulating biological activity (e.g., antibody production enhancement) . However, the target compound’s dicyano group may alter its mechanism compared to MPPB’s dioxopyrrolidinyl moiety.
- Synthesis Complexity: The ene-dicyano-pyrrole linkage likely requires specialized cyanation steps, contrasting with thiourea derivatives synthesized via isothiocyanate intermediates () .
Physicochemical and Crystallographic Properties
- Conformation : The cyclohexane ring in the target compound is expected to adopt a chair conformation, similar to N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide () .
- Hydrogen Bonding: Unlike thiourea derivatives stabilized by intramolecular N–H···O bonds (), the target compound’s dicyano group may participate in dipole interactions or weak H-bonding with the pyrrole N–H.
Biological Activity
N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H13F3N4O
- Molar Mass : 358.32 g/mol
- CAS Number : 861210-01-7
Research indicates that compounds with pyrrole moieties often exhibit diverse biological activities. The specific mechanism of action for this compound has not been extensively studied; however, it is hypothesized to interact with various cellular pathways due to its structural similarities with other bioactive compounds.
Biological Activities
The biological activities associated with this compound can be summarized as follows:
Anticancer Activity
Several studies have explored the anticancer potential of similar pyrrole derivatives. For instance, compounds featuring pyrrole structures have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specific data on this compound's effects on cancer cells remain limited but suggest potential efficacy based on structural analogs.
Antimicrobial Effects
Pyrrole derivatives have demonstrated antimicrobial properties against various pathogens. A study indicated that related compounds exhibited fungistatic activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 37 to 124 μg/mL . The potential for N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-y]cyclohexanecarboxamide to exhibit similar effects warrants further investigation.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in cells. Compounds similar to N-[1,2-dicyano...] have shown significant antiradical activity in various assays, suggesting that this compound may also possess antioxidant capabilities .
Case Studies and Research Findings
Research has highlighted several case studies relevant to the biological activity of pyrrole derivatives:
Q & A
Q. What are the key synthetic methodologies for N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide?
- Methodological Answer : The synthesis involves multi-step reactions starting with cyclohexanecarboxamide precursors. A critical step is the introduction of the 2,5-dimethylpyrrole moiety via coupling reactions. For example, analogous syntheses of pyrrole-containing compounds use 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide as a starting material, reacted with activated esters (e.g., HBTU) in DMF with DIPEA as a base under cold conditions . Purification typically employs recrystallization (hexane/ethyl acetate) or column chromatography. Confirmation of structure requires NMR (¹H/¹³C), IR (C≡N stretching ~2200 cm⁻¹), and HRMS.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for similar cyclohexanecarboxamide derivatives .
- NMR spectroscopy : Key signals include the pyrrole protons (δ 6.2–6.8 ppm), cyano groups (indirectly inferred via adjacent protons), and cyclohexane carboxamide protons (δ 1.2–2.5 ppm) .
- FT-IR : Confirm the presence of C≡N (2200–2250 cm⁻¹) and amide C=O (~1650 cm⁻¹).
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Conduct UV-Vis spectroscopy under controlled light exposure to detect degradation products.
- Hydrolytic stability : Test in buffered solutions (pH 2–12) using HPLC to monitor hydrolysis of the dicyano or amide groups .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate vibrational frequencies to compare with experimental IR/Raman spectra. Discrepancies may indicate solvent effects or crystal packing forces .
- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) to validate hypothesized mechanisms of action. For example, docking studies on similar cyclohexane derivatives revealed interactions with hydrophobic pockets .
Q. What strategies address conflicting spectroscopic data in characterizing reactive intermediates during synthesis?
- Methodological Answer :
- In-situ monitoring : Use real-time techniques like ReactIR to track intermediates during reactions, especially during pyrrole coupling steps.
- Isolation via flash chromatography : Separate intermediates under inert conditions (argon atmosphere) to prevent degradation.
- Controlled kinetic studies : Vary reaction temperatures and reagent stoichiometry to identify optimal conditions for intermediate stability .
Q. How does the electronic nature of the dicyano group influence reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Electrophilic reactivity : Perform electrophilic substitution reactions (e.g., nitration) and analyze regioselectivity via LC-MS. The electron-withdrawing cyano groups may direct electrophiles to specific positions on the pyrrole ring.
- Nucleophilic attack : React with Grignard reagents or amines to assess susceptibility of the cyano groups. Monitor by ¹³C NMR for shifts in C≡N signals (~110–120 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
